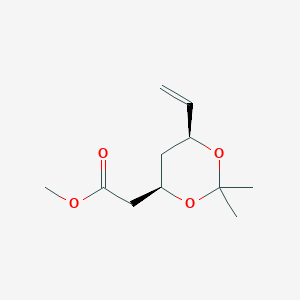
methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
Descripción general
Descripción
Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of dioxane, which is a six-membered organic ring that contains two oxygen atoms. Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is not fully understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
Methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and is relatively safe for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate in lab experiments is its high purity and high yield. This compound is also relatively easy to synthesize using various methods. However, one of the limitations is its limited use in biological systems due to its low solubility in water.
Direcciones Futuras
There are several future directions for the use of methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate. One of the most significant directions is its use in the synthesis of new pharmaceuticals and natural products. It can also be used as a chiral auxiliary in asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, new methods for synthesizing this compound should be explored to improve its yield and purity.
Conclusion:
In conclusion, methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
Methyl (methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of various other compounds. It has also been used as a chiral building block in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
methyl 2-[(4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-6-9(7-10(12)13-4)15-11(2,3)14-8/h5,8-9H,1,6-7H2,2-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJCBLQMNTXJM-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)C=C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B3244895.png)
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)









